ethyl (4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformate
Description
Ethyl (4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformate is a pyrazole-derived compound featuring a cyano group at the 4-position, a methyl group at the 1-position, and an imidoformate ester moiety at the 5-position.
Properties
IUPAC Name |
ethyl (1E)-N-(4-cyano-2-methylpyrazol-3-yl)methanimidate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-3-13-6-10-8-7(4-9)5-11-12(8)2/h5-6H,3H2,1-2H3/b10-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJWDKLDTLAAMF-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=NC1=C(C=NN1C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=N/C1=C(C=NN1C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62564-58-3 | |
| Record name | NSC51423 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51423 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformate typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Ethyl (4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl (4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformate involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application .
Comparison with Similar Compounds
N′-(4-Cyano-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide
- Molecular Formula: C₈H₁₁N₅ (monoisotopic mass: 177.1014 g/mol) .
- Structural Differences : Replaces the ethyl ester group with an N,N-dimethylimidoformamide moiety.
- Key Properties: Stability: The amide group confers greater resistance to hydrolysis compared to esters, enhancing stability under physiological conditions. Applications: Likely used as a stable intermediate in drug synthesis, particularly for kinase inhibitors or antimicrobial agents .
Ethyl Pyruvate
- Molecular Formula : C₅H₈O₃ .

- Structural Differences : Features a pyruvate backbone (α-keto ester) instead of a pyrazole-imidoformate system.
- Key Properties: Reactivity: The α-keto group enables nucleophilic additions, unlike the electron-deficient pyrazole core of the target compound. Biological Activity: Ethyl pyruvate is known for anti-inflammatory and antioxidant effects, whereas the pyrazole derivative may target enzyme inhibition due to its cyano and imidoformate groups .
2-(4-Methyl-1H-imidazol-5-yl)ethanamine
- Molecular Formula : C₆H₁₁N₃ (based on ).
- Structural Differences : Substitutes the pyrazole ring with an imidazole and replaces the imidoformate ester with an ethanamine side chain.
- Key Properties: Aromaticity: Imidazole’s aromaticity and hydrogen-bonding capacity differ from pyrazole’s electronic profile.
Functional Group Analysis and Reactivity
| Functional Group | Target Compound | N,N-Dimethylimidoformamide Analog | Ethyl Pyruvate |
|---|---|---|---|
| Ester/Amide | Imidoformate ester (OEt) | Imidoformamide (NMe₂) | α-Keto ester |
| Hydrolysis Susceptibility | High (ester cleavage) | Low (amide stability) | Moderate (α-keto reactivity) |
| Electron Effects | Electron-withdrawing (cyano + ester) | Electron-donating (dimethylamino) | Electron-withdrawing (keto) |
The ethyl ester in the target compound enhances its electrophilicity, making it a candidate for nucleophilic substitution reactions, whereas the dimethylimidoformamide analog’s stability suits prolonged biological activity .
Biological Activity
Ethyl (4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformate is a compound belonging to the pyrazole family, characterized by its unique functional groups that contribute to its distinct chemical and biological properties. This compound has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and agrochemicals.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or interact with cellular receptors, leading to various observed effects such as antimicrobial and anticancer activities. The exact pathways and targets can vary based on the specific application of the compound.
Research Findings
Recent studies have highlighted several key areas regarding the biological activity of this compound:
- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens, suggesting its potential as a therapeutic agent in treating infections.
- Anticancer Activity : Preliminary bioassays have shown that this compound may possess anticancer properties, with studies indicating a capacity to inhibit the growth of cancer cell lines. Further investigations are needed to elucidate the specific mechanisms involved.
- Insecticidal Effects : this compound has demonstrated insecticidal activity against agricultural pests, making it a candidate for development as an agrochemical.
Study on Antimicrobial Activity
A study conducted by researchers assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL across different strains, demonstrating its potential utility in developing new antimicrobial agents.
Study on Anticancer Properties
In a separate investigation focusing on anticancer properties, this compound was tested against several cancer cell lines. The findings revealed that the compound induced apoptosis in treated cells, with IC50 values indicating effective cytotoxicity at concentrations as low as 10 µM.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 1-Phenyl-3-methyl-1H-pyrazol-5-ylamine | Moderate antimicrobial | Simple structure |
| 4-Cyano-1-methyl-1H-pyrazol-5-ylmethanol | Antifungal | Hydroxyl group presence |
| Ethyl 1-methyl-1H-pyrazol-5-ylcarbamate | Insecticidal | Carbamate functional group |
| This compound | Strong antimicrobial & anticancer | Unique imidoformate structure |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

